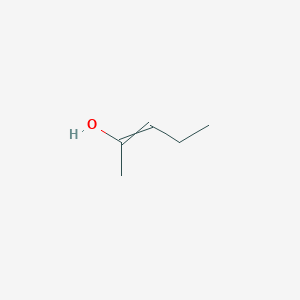

Pent-2-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

61923-54-4 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

pent-2-en-2-ol |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h4,6H,3H2,1-2H3 |

InChI Key |

VBPSVYDSYVJIPX-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Pent-2-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-en-2-ol, as the enol tautomer of pentan-2-one, represents a reactive intermediate of significant interest in organic synthesis. Its transient nature, readily converting to the more stable keto form, presents unique challenges and opportunities for its targeted synthesis and utilization. This technical guide provides an in-depth exploration of a primary synthetic route to this compound, proceeding through the formation and subsequent hydrolysis of its silyl (B83357) enol ether derivative. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and development.

Introduction

Enols are a class of reactive intermediates characterized by a hydroxyl group attached to a carbon-carbon double bond. Their chemistry is intrinsically linked to their corresponding keto tautomers through a process known as keto-enol tautomerism. In the case of this compound, it exists in equilibrium with its more thermodynamically stable keto form, pentan-2-one. The direct synthesis of enols is often challenging due to this rapid isomerization.

A robust strategy to access enols involves the "trapping" of the enolate intermediate as a silyl enol ether. Silyl enol ethers are stable, isolable compounds that can be readily converted back to the enol form under specific conditions. This guide details the synthesis of this compound via the formation of a silyl enol ether from pentan-2-one, followed by its hydrolysis.

Synthetic Pathway

The synthesis of this compound from pentan-2-one can be conceptualized as a two-step process:

-

Formation of the Silyl Enol Ether: Pentan-2-one is deprotonated at the α-carbon using a strong, non-nucleophilic base to form an enolate. This enolate is then trapped with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), to yield the corresponding silyl enol ether. The regioselectivity of this reaction is crucial, as deprotonation can occur at either the C1 or C3 position of pentan-2-one. To favor the formation of the thermodynamically more stable internal silyl enol ether (leading to this compound), the reaction is typically run under thermodynamic control.

-

Hydrolysis of the Silyl Enol Ether: The isolated silyl enol ether is then subjected to hydrolysis, which cleaves the silicon-oxygen bond to generate the enol, this compound. This step is typically carried out under mild acidic or fluoride-mediated conditions to minimize immediate tautomerization back to the ketone.

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway for this compound via a silyl enol ether intermediate.

Experimental Protocols

Synthesis of (E/Z)-2-(trimethylsilyloxy)pent-2-ene

This protocol describes the formation of the thermodynamic silyl enol ether of pentan-2-one.

Materials:

-

Pentan-2-one

-

Triethylamine (B128534) (Et₃N)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add pentan-2-one (1.0 eq) and anhydrous DMF.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add trimethylsilyl chloride (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to ensure the formation of the thermodynamic product.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude silyl enol ether.

-

Purify the crude product by fractional distillation under reduced pressure.

Hydrolysis of (E/Z)-2-(trimethylsilyloxy)pent-2-ene to this compound

This protocol describes the conversion of the silyl enol ether to the target enol.

Materials:

-

(E/Z)-2-(trimethylsilyloxy)pent-2-ene

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the purified (E/Z)-2-(trimethylsilyloxy)pent-2-ene (1.0 eq) in THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1 M HCl (1.1 eq) dropwise with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Once the reaction is complete (typically within 30 minutes), carefully neutralize the mixture with saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with cold diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

The resulting solution contains this compound. Due to its instability, it is recommended to use this solution directly for subsequent reactions. Isolation by distillation is challenging due to tautomerization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the silyl enol ether route. Please note that yields can vary depending on the precise reaction conditions and the purity of the reagents.

| Step | Reactants | Product | Typical Yield (%) | Key Reaction Conditions |

| Silyl Enol Ether Formation | Pentan-2-one, TMSCl, Et₃N | (E/Z)-2-(trimethylsilyloxy)pent-2-ene | 85-95 | Reflux in DMF to favor thermodynamic product. |

| Hydrolysis | (E/Z)-2-(trimethylsilyloxy)pent-2-ene, H₂O/H⁺ | This compound | >90 (in solution) | Mild acidic conditions at low temperature to minimize immediate tautomerization. |

Spectroscopic Data for this compound (Predicted):

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | δ 5.0-5.5 (m, 1H, vinylic H at C3), δ 4.5-5.0 (s, 1H, enolic OH), δ 1.8-2.2 (q, 2H, CH₂ at C4), δ 1.6-1.8 (s, 3H, CH₃ at C2), δ 0.8-1.1 (t, 3H, CH₃ at C5). The enolic proton signal may be broad and its chemical shift can be concentration and solvent dependent. |

| ¹³C NMR | δ 140-150 (C2, C=C-OH), δ 100-110 (C3, C=C-OH), δ 60-70 (C4), δ 20-30 (C1), δ 10-15 (C5). |

| IR Spectroscopy | Broad O-H stretch around 3200-3600 cm⁻¹, C=C stretch around 1650-1670 cm⁻¹, C-O stretch around 1200 cm⁻¹. |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 86. Common fragmentation patterns would include the loss of a methyl group (M-15) and a water molecule (M-18). |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the keto-enol tautomerism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Keto-enol tautomerism of pentan-2-one and this compound.

Conclusion

The synthesis of this compound, a valuable enol intermediate, is effectively achieved through a two-step sequence involving the formation of a silyl enol ether from pentan-2-one followed by its controlled hydrolysis. This method allows for the generation of the enol in a solution that can be used for subsequent synthetic transformations, circumventing the challenges associated with its inherent instability and rapid tautomerization to the keto form. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with a solid foundation for the preparation and utilization of this compound in their synthetic endeavors. Careful control of reaction conditions, particularly temperature and the choice of reagents, is paramount to achieving high yields and the desired regioselectivity.

spectroscopic data for (E)-pent-2-en-2-ol

An In-depth Technical Guide to the Predicted Spectroscopic Data of (E)-pent-2-en-2-ol

Predicted Spectroscopic Data

This section details the anticipated spectroscopic characteristics of (E)-pent-2-en-2-ol. The predictions are derived from the molecule's structure, which features a tertiary alcohol, a carbon-carbon double bond, and two distinct alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data: The proton NMR spectrum of (E)-pent-2-en-2-ol is expected to show five distinct signals. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to the double bond and the hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| CH₃ (C1) | ~1.75 | Singlet (s) | - | 3H |

| OH | ~1.5 - 3.0 | Broad Singlet (br s) | - | 1H |

| =CH (C3) | ~5.60 | Triplet of Quartets (tq) | J(H3,H4) ≈ 7.0, J(H3,H5) ≈ 1.5 | 1H |

| CH₂ (C4) | ~2.10 | Quintet (quint) or Doublet of Quartets (dq) | J(H4,H3) ≈ 7.0, J(H4,H5) ≈ 7.5 | 2H |

| CH₃ (C5) | ~1.00 | Triplet (t) | J(H5,H4) ≈ 7.5 | 3H |

Predicted ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 (CH₃) | ~20 - 25 | sp³ |

| C2 (=C-OH) | ~140 - 145 | sp² |

| C3 (=CH) | ~120 - 125 | sp² |

| C4 (CH₂) | ~30 - 35 | sp³ |

| C5 (CH₃) | ~12 - 15 | sp³ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the molecule's key functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp²) | 3000 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=C stretch (alkene) | 1665 - 1675 | Medium-Weak |

| C-O stretch (tertiary alcohol) | 1100 - 1200 | Strong |

| =C-H bend (trans) | 960 - 980 | Strong |

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would provide information on the molecular weight and fragmentation pattern. The molecular weight of (E)-pent-2-en-2-ol (C₅H₁₀O) is 86.13 g/mol .

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 86 | [C₅H₁₀O]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 71 | [M - CH₃]⁺ | α-cleavage (loss of methyl radical from C2) |

| 68 | [M - H₂O]⁺˙ | Dehydration (loss of water)[1][2] |

| 57 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical from C3) |

| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like (E)-pent-2-en-2-ol.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the compound.[3]

-

If a quantitative internal standard is not required, the residual solvent peak can be used for spectral referencing. Otherwise, a standard like tetramethylsilane (B1202638) (TMS) can be used.

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

-

Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[3]

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[3]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated, narrows the spectral peaks, improving resolution.[3]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[4]

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, relaxation delay) and initiate data collection.[3]

-

Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed using a Fourier transform (FT) to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes using the Attenuated Total Reflectance (ATR) technique, which is common for liquid samples.

-

Background Spectrum: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Data Acquisition: Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the crystal, which interacts with the sample at the surface.

-

Data Collection: The instrument records the interferogram, which is then mathematically converted to an infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: After the measurement, thoroughly clean the ATR crystal using a soft tissue and a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.[5]

Instrumentation and Data Acquisition:

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injector port, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all components.[5]

-

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI), where it is bombarded by high-energy electrons, causing it to ionize and fragment.

-

Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum for the compound.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a target molecule like (E)-pent-2-en-2-ol.

Caption: Logical workflow for the synthesis and spectroscopic analysis of a target organic compound.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Pentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles and methodologies for studying the keto-enol tautomerism of pentan-2-one. Given the scarcity of specific published quantitative data for pentan-2-one, this document focuses on the established experimental and computational protocols used to characterize such equilibria, using data from analogous simple ketones for illustrative purposes.

Introduction to the Tautomerism of Pentan-2-one

Keto-enol tautomerism is a chemical equilibrium between a keto form (a carbonyl compound) and an enol form (an alcohol derived from an alkene).[1][2] For simple acyclic ketones such as pentan-2-one, the equilibrium overwhelmingly favors the more stable keto form. This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).

Pentan-2-one can exist in equilibrium with two possible enol tautomers: (Z)-pent-2-en-2-ol and (E)-pent-2-en-2-ol. The interconversion is slow enough to be studied by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and is catalyzed by either acid or base.

Equilibrium Data

Direct experimental values for the enol content of pentan-2-one are not widely reported, but are expected to be very low. For context, the enol content of acetone, a structurally similar ketone, has been determined under various conditions and is presented below. The equilibrium constant, Keq, is defined as the ratio of the concentration of the enol form to the keto form.

Table 1: Equilibrium Enol Content of Acetone (Illustrative Data)

| Phase / Solvent | Enol Content (%) | Equilibrium Constant (Keq) | Reference |

|---|---|---|---|

| Gas Phase | 2.5 x 10-4 | 2.5 x 10-6 | [3] |

| Pure Liquid | 1.5 x 10-7 | 1.5 x 10-9 | [3] |

| Aqueous Solution | 2.5 x 10-7 | 2.5 x 10-9 |[3] |

The enol content is expected to be similarly low for pentan-2-one, making direct observation and quantification challenging.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and direct method for determining keto-enol equilibrium constants.[4][5] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Protocol for Determining Keq and Thermodynamic Parameters:

-

Sample Preparation:

-

Prepare a dilute solution (~0.1 M) of pentan-2-one in a deuterated solvent of choice (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Using a range of solvents with varying polarities is recommended to study solvent effects.

-

Use high-quality Class A glass NMR tubes suitable for variable temperature work.[6]

-

Allow the solution to equilibrate for at least one hour at the desired starting temperature before measurement.[4]

-

-

¹H NMR Spectral Acquisition:

-

Acquire a standard ¹H NMR spectrum at a defined temperature (e.g., 298 K).

-

Expected Signals:

-

Keto Form (Pentan-2-one): A singlet for the C1 methyl protons (~2.1 ppm), a triplet for the C3 methylene (B1212753) protons (~2.4 ppm), a sextet for the C4 methylene protons (~1.6 ppm), and a triplet for the C5 methyl protons (~0.9 ppm).

-

Enol Forms ((Z/E)-pent-2-en-2-ol): Due to the extremely low concentration, these signals are unlikely to be observed. However, one would anticipate a vinylic proton signal (C3-H) between 4.5-5.5 ppm.[7] The hydroxyl proton (-OH) would appear as a broad singlet, and the other alkyl protons would show shifts indicative of the enol structure.

-

-

-

Calculation of Equilibrium Constant (Keq):

-

Carefully integrate the signals corresponding to the keto form and any observable enol signals.

-

Keq is calculated as the ratio of the total integral of enol signals to the total integral of keto signals, normalized for the number of protons each signal represents.

-

Given the anticipated low enol concentration, signal enhancement techniques or very high-field spectrometers may be necessary to observe enol peaks.

-

-

Variable-Temperature (VT) NMR Study:

-

Acquire a series of ¹H NMR spectra at different, precisely controlled temperatures (e.g., in 10 K increments from 278 K to 328 K, staying within the solvent's liquid range).[6][8]

-

Allow the sample to equilibrate for at least 15-20 minutes at each new temperature before acquisition.[6]

-

Calculate Keq at each temperature.

-

-

Thermodynamic Analysis (Van't Hoff Plot):

-

The standard Gibbs free energy change (ΔG°) can be calculated at each temperature using the equation: ΔG° = -RT ln(Keq) .

-

The standard enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined from the Van't Hoff equation: ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R) .

-

Plot ln(Keq) versus 1/T. The resulting line will have a slope of -ΔH°/R and a y-intercept of ΔS°/R, allowing for the calculation of these thermodynamic parameters.[9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

While less direct than NMR, UV-Vis spectroscopy can be used to estimate enol content, particularly through indirect methods like halogenation, as direct observation of the enol's π → π* transition is difficult due to low concentration.[3][10] The keto form exhibits a weak n → π* transition around 270-300 nm.[11]

Protocol for Enol Content Estimation via Bromination:

-

Principle: The enol tautomer reacts rapidly with halogens like bromine, while the keto form does not. The rate-determining step is the enolization of the ketone. By monitoring the disappearance of bromine's color (absorption), the enol concentration can be inferred.[3][10]

-

Procedure:

-

Dissolve pentan-2-one in a suitable solvent (e.g., CCl₄) in a quartz cuvette.

-

Add a known, low concentration of bromine (Br₂) in the same solvent.

-

Immediately begin monitoring the absorbance of Br₂ at its λmax (typically around 410 nm) over time using a UV-Vis spectrophotometer.

-

The initial rapid drop in absorbance corresponds to the reaction with the equilibrium concentration of the enol. The subsequent slower decolorization is governed by the rate of ketonization to replenish the enol.

-

-

Analysis: The initial enol concentration can be calculated from the stoichiometry of the reaction and the initial change in bromine concentration, determined via the Beer-Lambert law. This method is highly sensitive but provides kinetic and equilibrium information that can be complex to deconvolve.

Computational Analysis

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[12][13][14] They can provide insights into the energetics and structure of tautomers, especially when the enol form is too low in concentration to be studied experimentally.

Methodology:

-

Model Building: Construct the 3D structures of the pentan-2-one keto form and its (Z) and (E) enol tautomers.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP or M06) and basis set (e.g., 6-31G* or larger).[12][15]

-

Calculations can be performed for the gas phase or by using a continuum solvent model (like PCM) to simulate different solvent environments.[12]

-

-

Data Analysis:

-

The relative electronic energies (with zero-point energy correction) provide the enthalpy difference (ΔH°) between the tautomers.

-

The Gibbs free energies (ΔG°) can be calculated, allowing for the theoretical prediction of the equilibrium constant (Keq = e-ΔG°/RT).

-

Transition state calculations can also be performed to determine the activation energy barrier for the interconversion.[16]

-

Visualized Experimental Workflow

The following diagram outlines the workflow for the comprehensive study of pentan-2-one tautomerism using variable-temperature NMR.

References

- 1. 2-Pentanone | C5H10O | CID 7895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. comporgchem.com [comporgchem.com]

- 13. sanad.iau.ir [sanad.iau.ir]

- 14. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Stability of Pent-2-en-2-ol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isomers of Pent-2-en-2-ol

This compound (C₅H₁₀O) exists as multiple isomers. Its primary isomeric relationship is that of a constitutional isomer to pentan-2-one, existing in a dynamic equilibrium known as keto-enol tautomerism. Furthermore, due to the presence of a carbon-carbon double bond, this compound can exist as geometric isomers: (E)-pent-2-en-2-ol and (Z)-pent-2-en-2-ol.

Keto-Enol Tautomerism and Relative Stability

This compound is the enol tautomer of the ketone pentan-2-one. Tautomers are constitutional isomers that readily interconvert. The equilibrium between the keto and enol forms is a fundamental concept in organic chemistry, with the relative stability of each tautomer being a key determinant of the position of the equilibrium.[1]

For simple ketones and aldehydes, the keto form is generally significantly more stable than the enol form. This preference is primarily due to the greater bond strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.

The equilibrium lies heavily towards the keto form for most simple carbonyl compounds. While specific thermodynamic data for the pentan-2-one ⇌ this compound equilibrium is not extensively documented in experimental literature, it is expected to overwhelmingly favor the keto form, pentan-2-one, under standard conditions.

The relationship can be visualized as follows:

Geometric Isomerism: (E)- and (Z)-pent-2-en-2-ol

The presence of a double bond between the second and third carbon atoms in this compound gives rise to geometric isomerism. The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

-

(Z)-pent-2-en-2-ol : The higher priority groups (hydroxyl and ethyl) are on the same side of the double bond.

-

(E)-pent-2-en-2-ol : The higher priority groups (hydroxyl and ethyl) are on opposite sides of the double bond.

Generally, the trans (E) isomer of an alkene is more stable than the cis (Z) isomer. This is due to steric hindrance between the bulky substituent groups on the same side of the double bond in the cis isomer, which leads to electron repulsion and a decrease in stability. Therefore, it is predicted that (E)-pent-2-en-2-ol is more stable than (Z)-pent-2-en-2-ol .

The isomeric relationships of this compound can be summarized in the following diagram:

Quantitative Data Summary

| Isomer | Type | Predicted Relative Stability | Notes |

| Pentan-2-one | Keto Tautomer | Most Stable | The C=O double bond is stronger than the C=C double bond in the enol form. |

| (E)-pent-2-en-2-ol | Geometric Isomer (trans) | More stable than (Z) isomer | Lower steric hindrance between substituent groups. |

| (Z)-pent-2-en-2-ol | Geometric Isomer (cis) | Least Stable Enol Isomer | Higher steric hindrance between substituent groups. |

Experimental Protocols

The primary experimental technique for determining the equilibrium constant between keto and enol tautomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Tautomeric Equilibrium Constant by ¹H NMR Spectroscopy

Objective: To quantify the relative concentrations of pentan-2-one and this compound at equilibrium in a given solvent.

Methodology:

-

Sample Preparation:

-

Prepare a solution of pentan-2-one in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the position of the equilibrium.

-

The concentration should be suitable for obtaining a high-quality NMR spectrum (typically 5-25 mg in 0.5-0.7 mL of solvent).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample at a constant, known temperature. Temperature control is crucial as the equilibrium is temperature-dependent.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification.

-

-

Spectral Analysis and Data Interpretation:

-

Identify the characteristic proton signals for both the keto and enol forms.

-

Pentan-2-one (keto): Look for the α-protons adjacent to the carbonyl group (e.g., the methylene (B1212753) protons at C3 and the methyl protons at C1).

-

This compound (enol): Identify the vinylic proton signal and the hydroxyl proton signal. The chemical shifts will be distinct from those of the keto form.

-

-

Integrate the area under the identified peaks corresponding to each tautomer. It is crucial to compare signals that represent the same number of protons or to normalize the integrals accordingly. For instance, the integral of the vinylic proton of the enol can be compared to the integral of the two α-methylene protons of the keto form (with appropriate stoichiometric correction).

-

-

Calculation of Equilibrium Constant (K_eq):

-

The equilibrium constant is calculated as the ratio of the concentration of the enol form to the keto form.

-

K_eq = [Enol] / [Keto] = (Integral of Enol signal / Number of protons for that signal) / (Integral of Keto signal / Number of protons for that signal)

-

-

Calculation of Gibbs Free Energy Change (ΔG°):

-

The standard Gibbs free energy change for the tautomerization can be calculated from the equilibrium constant using the following equation:

-

ΔG° = -RT ln(K_eq)

-

Where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

-

-

The workflow for this experimental determination can be represented as follows:

References

chemical structure and IUPAC name of pent-2-en-2-ol

An In-depth Technical Guide to Pent-2-en-2-ol: Structure, Properties, and Nomenclature

This technical guide provides a comprehensive overview of the chemical compound this compound, including its chemical structure, IUPAC name, physicochemical properties, and an illustrative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

This compound is an organic compound classified as an alkenol. Its structure consists of a five-carbon chain. A double bond is located at the second carbon position (C2), and a hydroxyl (-OH) group is also attached to the second carbon atom. This arrangement makes it a tertiary alcohol. The presence of the double bond allows for the existence of geometric isomers, namely (E)- and (Z)-pent-2-en-2-ol. The IUPAC name for the trans isomer is (E)-pent-2-en-2-ol.[1][2]

The molecular formula for this compound is C₅H₁₀O.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₅H₁₀O[1] |

| Molar Mass | 86.13 g/mol [1] |

| Density | 0.824 g/mL at 25 °C[1] |

| Melting Point | -43 °C[1] |

| Boiling Point | 98-99 °C[1] |

| Flash Point | 56°F (13.3°C)[1] |

| Vapor Pressure | 51 mm Hg at 25 °C[1] |

| Refractive Index | n20/D 1.416[1] |

| pKa | 14.56 ± 0.29 (Predicted)[1] |

Experimental Protocols: Illustrative Synthesis of a Pentenol Isomer

Synthesis of (R)-(-)-4-penten-2-ol

This synthesis proceeds in two main stages:

-

Reaction: A solution of acetaldehyde (B116499) in diethyl ether is added to a stirred solution of (-)-Ipc₂B(allyl)borane (a chiral allylborane reagent) in dry diethyl ether at -78 °C. The reaction mixture is stirred for one hour at this temperature.

-

Workup and Purification: Following the initial reaction, 3 M sodium hydroxide (B78521) (NaOH) and 30% hydrogen peroxide (H₂O₂) are added. The mixture is then stirred for an additional two hours at 25 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. After solvent removal, the resulting residue is distilled to yield (R)-(-)-4-penten-2-ol as a colorless liquid.

Visualization of IUPAC Nomenclature

The following diagram illustrates the logical relationship between the structural components of this compound and its IUPAC name.

Caption: Logical breakdown of the IUPAC name for this compound.

References

A Technical Guide to Pent-2-en-2-ol and Its Isomers

This technical guide provides a detailed overview of pent-2-en-2-ol, focusing on its chemical identity and the context of its isomers. Given that simple enols like this compound are often unstable and exist in equilibrium with their keto tautomers, this guide also addresses its more stable isomers for which clear identification and experimental data are available.

Data Presentation: Molecular Formula and CAS Numbers

| Compound Name | Molecular Formula | CAS Number |

| (E)-pent-2-en-2-ol | C5H10O | Not explicitly found |

| pent-2-en-1-ol | C5H10O | 1576-95-0 (cis), 1576-96-1 (trans)[5][6] |

| 4-penten-2-ol | C5H10O | 625-31-0[7] |

| (Z)-3-penten-2-ol | C5H10O | 60102-80-9[8] |

| 2-Pentanol | C5H12O | 6032-29-7[9] |

Experimental Protocols: Hypothetical Synthesis and Analysis of a Pentenol Isomer

The following protocol describes a general method for the synthesis and analysis of a pentenol isomer, which can be adapted for specific research purposes.

Objective: To synthesize and characterize a pentenol isomer via the reduction of a corresponding pentenone.

Materials:

-

α,β-Unsaturated pentenone (e.g., pent-3-en-2-one)

-

Reducing agent (e.g., Sodium borohydride, NaBH4)

-

Solvent (e.g., Methanol, Ethanol)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

Deuterated solvent for NMR (e.g., CDCl3)

-

Standard laboratory glassware and equipment

-

Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting pentenone in the chosen alcohol solvent under an inert atmosphere (e.g., nitrogen).

-

Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH4) portion-wise to control the reaction temperature.

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), slowly add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, and then dry it over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography or distillation.

-

Characterization:

-

GC-MS: To determine the purity and confirm the molecular weight of the product.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized alcohol.

-

IR Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group and the absence of the carbonyl (C=O) group from the starting material.

-

Visualizations: Diagrams of Workflow and Relationships

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound and related chemical processes.

Caption: Keto-enol tautomerism of pentan-2-one.

Caption: Workflow for the synthesis of a pentenol isomer.

References

- 1. chembk.com [chembk.com]

- 2. (E)-pent-2-en-2-ol | C5H10O | CID 5463824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H10O | CID 20981110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pent-2-en-1-ol [webbook.nist.gov]

- 5. trans-2-Penten-1-ol 95 1576-96-1 [sigmaaldrich.com]

- 6. PENT-2-EN-1-OL | CAS 1576-95-0 [matrix-fine-chemicals.com]

- 7. 4-戊烯-2-醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (Z)-3-penten-2-ol, 60102-80-9 [thegoodscentscompany.com]

- 9. 2-Pentanol - Wikipedia [en.wikipedia.org]

Allylic Alcohols: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery

Introduction

Allylic alcohols are a pivotal class of organic compounds, characterized by a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This unique structural motif imparts a versatile reactivity profile, making them indispensable building blocks in modern organic synthesis. Their utility spans the creation of complex molecular architectures, the synthesis of natural products, and the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough review of the synthesis, key reactions, and applications of allylic alcohols, with a particular focus on their role in pharmaceutical research.

Synthesis of Chiral Allylic Alcohols

The enantioselective synthesis of allylic alcohols is of paramount importance, as the stereochemistry of these intermediates often dictates the stereochemical outcome of subsequent transformations. A variety of powerful methods have been developed to access these chiral building blocks with high levels of stereocontrol.

Asymmetric Epoxidation followed by Reductive Opening

The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a cornerstone of asymmetric synthesis, providing access to highly enantioenriched 2,3-epoxy alcohols.[1] These intermediates can then undergo regioselective reductive opening to yield chiral diols, which are precursors to or can be considered derivatives of chiral allylic alcohols.

Catalytic Asymmetric Addition to Carbonyls

The addition of vinyl nucleophiles to aldehydes and ketones represents a direct and efficient route to allylic alcohols. The use of chiral catalysts allows for the enantioselective formation of the C-C bond, thereby establishing the stereocenter at the carbinol carbon.

Allylic Oxidation of Alkenes

The direct oxidation of an allylic C-H bond in an alkene to a C-OH bond is a highly atom-economical method for synthesizing allylic alcohols. Selenium dioxide (SeO₂) is a classic reagent for this transformation, often referred to as the Riley oxidation.[2]

Catalytic Asymmetric Hydrogenation of Enones

The asymmetric reduction of α,β-unsaturated ketones (enones) is another powerful strategy to produce chiral allylic alcohols. This method relies on chiral catalysts, typically based on transition metals like ruthenium or rhodium, to deliver hydrogen selectively to one face of the carbonyl group.

Table 1: Selected Methods for the Asymmetric Synthesis of Chiral Allylic Alcohols

| Method/Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | ee (%) | Ref. |

| Sharpless Epoxidation | Geraniol (B1671447) | Ti(OiPr)₄, (+)-DET, TBHP, 4Å-MS, CH₂Cl₂, –10 → 20 °C | (2S,3S)-2,3-Epoxygeraniol | 99 | 91 | [3] |

| Sharpless Epoxidation | (E)-2-Hexen-1-ol | 5 mol % Ti(OiPr)₄, 6 mol % (+)-DIPT, TBHP, CH₂Cl₂, –20 °C, 3 h | (2S,3S)-2,3-Epoxy-1-hexanol | 89 | >98 | [3] |

| Sharpless Epoxidation | Cinnamyl alcohol | 4.7 mol % Ti(OiPr)₄, 5.9 mol % (+)-DET, TBHP, CH₂Cl₂, –12 °C, 11 h | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 88 | 95 | [3] |

| Catalytic Allylic Esterification | (Z)-2-Hexen-1-yl trichloroacetimidate | 1 mol % [(Rp,S)-COP-OAc]₂, 3 equiv. HOAc, CH₂Cl₂, 23 °C, 17 h | (R)-3-Acetoxy-1-hexene | 88 | 94 | [4] |

| Catalytic Vinylationaldehydes | Benzaldehyde | Alkenylzinc, (-)-2-exo-morpholinoisoborne-10-thiol | (E)-1-Phenyl-2-propen-1-ol | >95 | >95 | [5] |

Key Reactions of Allylic Alcohols

The dual functionality of the hydroxyl group and the adjacent double bond allows allylic alcohols to participate in a wide array of chemical transformations.

Sharpless Asymmetric Epoxidation

As previously mentioned, the Sharpless epoxidation is a highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxy alcohols.[1] The stereochemistry of the epoxide is predictable based on the chirality of the diethyl tartrate (DET) ligand used.[3]

-

To a 25-mL round-bottom flask, add 800 mg (3.88 mmol) of L-(+)-diethyl tartrate ((+)-DET).

-

Add a magnetic stir bar, 960 µL (921 mg, 3.24 mmol) of Ti(OiPr)₄, and 10 mL of dry dichloromethane (B109758) (CH₂Cl₂).

-

Seal the flask with a septum and maintain a nitrogen atmosphere.

-

Cool the flask to -20 °C in a dry ice/acetone bath.

-

Slowly add 500 mg (3.24 mmol) of geraniol via syringe.

-

Stir the mixture for 30 minutes at -20 °C.

-

Add 1.3 mL of a 5.0 M solution of tert-butyl hydroperoxide (TBHP) in CH₂Cl₂ dropwise over 5 minutes.

-

Stir the reaction mixture at -20 °C for 4 hours.

-

Work-up the reaction by adding 5 mL of 10% aqueous tartaric acid and stirring for 1 hour at room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allylic alcohol synthesis by addition [organic-chemistry.org]

reactivity patterns of pent-2-en-2-ol

An In-depth Technical Guide on the Reactivity Patterns of Pent-2-en-2-ol

Abstract

This technical guide provides a comprehensive analysis of the . As a molecule possessing both an allylic alcohol and an enol functional group, its chemistry is multifaceted. This document explores its inherent instability and tautomeric relationship with pentan-2-one, along with the characteristic reactions of its constituent functional groups, including oxidation, allylic substitution, electrophilic addition, and dehydration. Due to the limited availability of experimental data specifically for this compound, this guide extrapolates its reactivity from the well-established principles governing allylic alcohols and enols, supported by data from analogous systems. Detailed experimental protocols for key transformations and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Structural Features

This compound is an organic compound with the chemical formula C₅H₁₀O. It is a secondary allylic alcohol, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond.[1] Crucially, it is also the enol tautomer of pentan-2-one.[2] The structure of this compound allows for geometric isomerism, existing as both (E)- and (Z)-isomers, though the (E)-isomer is generally more stable due to reduced steric strain.

The dual functionality of this compound dictates its chemical behavior:

-

Enol Group: The presence of a hydroxyl group directly attached to a double bond makes it an enol. Enols are typically unstable intermediates that readily tautomerize to their more stable keto forms.[2][3]

-

Allylic Alcohol Group: This arrangement leads to enhanced reactivity at both the alcohol and the alkene. For instance, substitution reactions at the hydroxyl group are facilitated by the formation of a resonance-stabilized allylic carbocation.[1]

This guide will systematically dissect these reactivity patterns, providing a foundational understanding for synthetic applications.

Core Reactivity Patterns

Keto-Enol Tautomerism

The most fundamental reactivity pattern of this compound is its rapid equilibrium with its keto tautomer, pentan-2-one. Under standard conditions, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[3] This tautomerization is catalyzed by both acids and bases.[4]

-

Acid-Catalyzed Mechanism: The process begins with the protonation of the alkene's α-carbon. The resulting oxonium ion is then deprotonated to yield the ketone.[5]

-

Base-Catalyzed Mechanism: A base abstracts the acidic proton from the hydroxyl group, forming an enolate ion. Subsequent protonation of the enolate at the α-carbon yields the ketone.[4]

Caption: Keto-Enol Tautomerism of Pentan-2-one and this compound.

Reactions at the Alcohol Functional Group

As a secondary alcohol, this compound can be oxidized to form the corresponding α,β-unsaturated ketone, pent-3-en-2-one.[6][7] The selection of a mild oxidizing agent is critical to prevent cleavage of the double bond or other side reactions. Reagents such as Pyridinium Chlorochromate (PCC) are often effective for this transformation.[8] Manganese dioxide (MnO₂) is particularly selective for the oxidation of allylic and propargylic alcohols.[9]

| Oxidizing Agent | Typical Substrate | Product | Yield (%) | Reference |

| MnO₂ | Allylic/Propargylic Alcohols | Aldehydes/Ketones | High | [9] |

| Dess-Martin Periodinane | Primary/Secondary Alcohols | Aldehydes/Ketones | >90 | [9] |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohols | Ketones | ~80-95 | [7] |

| Acidic Dichromate | Secondary Alcohols | Ketones | Variable | [6] |

| Table 1: Comparison of Oxidizing Agents for Secondary Allylic Alcohols. |

The hydroxyl group of this compound can be substituted by various nucleophiles.[1] The reaction is typically facilitated by protonating the hydroxyl group with a strong acid, converting it into a good leaving group (H₂O). The departure of water generates a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at either of the two electron-deficient carbons. This can lead to a mixture of products.

Caption: Allylic substitution via a resonance-stabilized carbocation.

Reactions at the Alkene Functional Group

The double bond in this compound can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HX) proceeds via protonation of the double bond to form the most stable carbocation intermediate, in accordance with Markovnikov's rule.[10][11] The resulting carbocation is stabilized by both the adjacent alkyl groups and resonance with the oxygen of the hydroxyl group. The halide ion then attacks the carbocation to give the final product.[10][12]

References

- 1. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 2. Showing Compound Pent-1-en-2-ol (FDB007691) - FooDB [foodb.ca]

- 3. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 4. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. homework.study.com [homework.study.com]

- 8. sarthaks.com [sarthaks.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pearson.com [pearson.com]

- 12. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Thermodynamic Properties of C5H10O Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various C5H10O isomers, focusing on aldehydes, ketones, and cyclic ethers. The data and methodologies presented are essential for professionals in research, chemical sciences, and drug development, where a thorough understanding of the energetic properties of molecules is crucial for process design, reaction engineering, and molecular modeling.

Core Thermodynamic Data of C5H10O Isomers

The following tables summarize key thermodynamic properties for several C5H10O isomers. These values have been compiled from various sources and represent the most current and reliable data available. The data is presented for both the liquid and gaseous phases where available, allowing for direct comparison between isomers.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Isomer | CAS Number | Formula | State | ΔfH° (kJ/mol) |

| Pentanal | 110-62-3 | C5H10O | Liquid | -249.4 |

| 2-Pentanone | 107-87-9 | C5H10O | Liquid | -285.8 |

| 3-Pentanone (B124093) | 96-22-0 | C5H10O | Liquid | -296.5[1] |

| 3-Pentanone | 96-22-0 | C5H10O | Gas | -257.9[1] |

| 3-Methyl-2-butanone | 563-80-4 | C5H10O | Gas | -262.57[2] |

| 2-Methyltetrahydrofuran | 96-47-9 | C5H10O | Gas | -243.5 |

| Tetrahydropyran | 142-68-7 | C5H10O | Liquid | -267.4 |

Table 2: Standard Molar Entropy (S°)

| Isomer | CAS Number | Formula | State | S° (J/mol·K) |

| Pentanal | 110-62-3 | C5H10O | Liquid | 273.59[3] |

| 2-Pentanone | 107-87-9 | C5H10O | Liquid | 259.4 |

| 3-Pentanone | 96-22-0 | C5H10O | Liquid | 266[1] |

| 2-Methyltetrahydrofuran | 96-47-9 | C5H10O | Gas | 334.2 |

| Tetrahydropyran | 142-68-7 | C5H10O | Gas | 315.7 |

Table 3: Molar Heat Capacity at Constant Pressure (Cp)

| Isomer | CAS Number | Formula | State | Cp (J/mol·K) |

| Pentanal | 110-62-3 | C5H10O | Liquid | 174.39[3] |

| 2-Pentanone | 107-87-9 | C5H10O | Liquid | 184.0 |

| 3-Pentanone | 96-22-0 | C5H10O | Liquid | 190.9[1] |

| 2-Methyltetrahydrofuran | 96-47-9 | C5H10O | Gas | 115.6 |

| Tetrahydropyran | 142-68-7 | C5H10O | Liquid | 146.4 |

Experimental Protocols for Thermodynamic Measurements

The determination of the thermodynamic properties listed above relies on precise calorimetric techniques. Below are detailed methodologies for the key experimental procedures.

Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of formation of organic compounds is often determined indirectly from the enthalpy of combustion, measured using an oxygen bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid C5H10O isomer (typically 0.5 - 1.5 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion.

-

Calorimeter Assembly: The sealed bomb is placed in a well-insulated water bath of a known volume. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor the temperature change.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a constant cooling rate is observed.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system (water and bomb). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The standard enthalpy of combustion of the sample is then calculated.[4][5][6]

-

Correction Factors: Corrections are applied for the heat of formation of nitric acid (from the nitrogen present in the air in the bomb) and sulfuric acid (if sulfur is present in the sample), as well as for the heat of combustion of the ignition wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the C5H10O isomer is then calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids over a range of temperatures.

Methodology:

-

Calorimeter Setup: The liquid sample is placed in a sealed vessel, which is surrounded by an adiabatic shield. The temperature of the shield is controlled to be as close as possible to the temperature of the sample vessel at all times, minimizing heat exchange with the surroundings.

-

Heating: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in the temperature of the sample.

-

Temperature Measurement: The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.

-

Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature change. The heat capacity of the empty calorimeter vessel is determined separately and subtracted from the total heat capacity to obtain the heat capacity of the sample.

-

Temperature Dependence: The measurement is repeated at different temperatures to determine the heat capacity as a function of temperature.

Visualization of C5H10O Isomer Classes

The following diagram illustrates the structural relationship between the different classes of C5H10O isomers for which thermodynamic data has been presented.

References

- 1. 3-pentanone [chemister.ru]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. Pentanal [webbook.nist.gov]

- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Dehydration of Pentan-2-ol

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] For secondary alcohols such as pentan-2-ol, the reaction generally proceeds through an E1 (unimolecular elimination) mechanism.[3][4][5]

This reaction is of significant interest to researchers and professionals in drug development and chemical synthesis as it provides a direct route to various alkene isomers from a single alcohol precursor. The dehydration of pentan-2-ol yields a mixture of three isomeric products: pent-1-ene, (E)-pent-2-ene, and (Z)-pent-2-ene. The distribution of these products is governed by Zaitsev's rule, which posits that the more substituted, and thus more stable, alkene will be the major product. Consequently, pent-2-ene is expected to be the predominant product over pent-1-ene.[6]

These application notes provide a detailed protocol for the acid-catalyzed dehydration of pentan-2-ol, methods for product isolation and characterization, and a summary of expected outcomes.

Reaction Mechanism and Principles

The dehydration of pentan-2-ol, a secondary alcohol, proceeds via an E1 mechanism under acidic conditions.[4][5][7][8] The reaction pathway can be described in three key steps:

-

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl (-OH) group of pentan-2-ol, converting it into a good leaving group, an alkyloxonium ion (-OH₂⁺).[3][4][9] This is a rapid and reversible step.

-

Formation of a Carbocation: The alkyloxonium ion dissociates, with the water molecule departing to form a secondary carbocation intermediate.[4][8][9] This is the slow, rate-determining step of the reaction.

-

Deprotonation to Form Alkenes: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation.[4][9]

-

Removal of a proton from carbon-1 results in the formation of the minor product, pent-1-ene .

-

Removal of a proton from carbon-3 leads to the formation of the major product, pent-2-ene , which exists as a mixture of (E) and (Z) stereoisomers. According to Zaitsev's rule, the more highly substituted pent-2-ene is the more stable and therefore the favored product.[10]

-

Caption: Reaction mechanism for the E1 dehydration of pentan-2-ol.

Experimental Protocols

This section details the laboratory procedure for the dehydration of pentan-2-ol using phosphoric acid as the catalyst. Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing and leads to fewer side products and less charring.[1][2]

Materials and Reagents:

-

Pentan-2-ol

-

85% Phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Boiling chips

Equipment:

-

50 mL or 100 mL round-bottom flask

-

Fractional distillation apparatus (distillation head, condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Thermometer

Procedure:

-

Reaction Setup:

-

Assemble a fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly greased and clamped.

-

Place 10.0 mL of pentan-2-ol into the round-bottom flask.

-

Carefully add 2.5 mL of 85% phosphoric acid and a few boiling chips to the flask. Swirl gently to mix the contents.

-

-

Dehydration and Distillation:

-

Heat the mixture gently using a heating mantle. The alkene products have lower boiling points than the starting alcohol and will distill as they are formed, which shifts the reaction equilibrium to favor product formation.[11]

-

Collect the distillate that comes over between 35°C and 70°C. The distillate will be a cloudy mixture of alkenes and water.

-

Continue the distillation until no more liquid comes over in the desired temperature range, or only a small amount of dark residue remains in the reaction flask.

-

-

Product Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate with 10 mL of saturated sodium bicarbonate solution to neutralize any acidic residue that may have co-distilled.[7] Stopper the funnel, invert, and vent frequently to release any CO₂ gas that forms. Drain the lower aqueous layer.

-

Wash the organic layer with 10 mL of water. Drain the aqueous layer.

-

Transfer the organic layer (the product alkenes) to a clean, dry Erlenmeyer flask.

-

Dry the product by adding a small amount of anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

-

-

Final Distillation (Optional):

-

For higher purity, decant the dried liquid into a clean, dry round-bottom flask and perform a final simple distillation, collecting the fraction boiling between approximately 36°C (pent-1-ene) and 37°C (pent-2-ene).

-

-

Characterization:

-

Determine the yield of the final product.

-

Analyze the product distribution using Gas Chromatography (GC).[11]

-

Confirm the identity of the products using spectroscopic methods such as Infrared (IR) Spectroscopy to verify the absence of the broad O-H stretch of the alcohol and the presence of C=C and =C-H stretches of the alkenes.[11]

-

Caption: Experimental workflow for the dehydration of pentan-2-ol.

Data Presentation

The following table summarizes the key quantitative parameters for a representative experimental protocol. The product distribution is based on the principles of Zaitsev's rule, where the more stable, substituted alkenes are the major products.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Pentan-2-ol | 10.0 mL | Starting material |

| 85% Phosphoric Acid | 2.5 mL | Catalyst |

| Reaction Conditions | ||

| Reaction Temperature | Distillation | Product removed as formed |

| Distillate Collection Temp. | 35°C - 70°C | B.P. of pentenes are ~36-37°C |

| Expected Products | ||

| Major Product | Pent-2-ene (E/Z mixture) | Zaitsev's Rule |

| Minor Product | Pent-1-ene | Hofmann Product |

| Typical Product Distribution | ||

| Pent-1-ene | ~25% | Varies with conditions |

| (Z)-Pent-2-ene | ~15% | Varies with conditions |

| (E)-Pent-2-ene | ~60% | Varies with conditions |

Safety Precautions

-

Concentrated Acids: 85% Phosphoric acid is corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Flammability: Pentan-2-ol and the resulting pentene products are flammable. Ensure there are no open flames in the laboratory. Use a heating mantle as the heat source.

-

Ventilation: Perform the entire experiment in a well-ventilated fume hood to avoid inhaling vapors.

-

Pressure Build-up: When washing with sodium bicarbonate, vent the separatory funnel frequently to prevent pressure build-up from the evolution of CO₂ gas.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dehydration of Alkanols Chemistry Tutorial [ausetute.com.au]

- 7. studylib.net [studylib.net]

- 8. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 9. gauthmath.com [gauthmath.com]

- 10. proprep.com [proprep.com]

- 11. storage-cdn.labflow.com [storage-cdn.labflow.com]

Application Notes and Protocols for the Analytical Detection of Pentenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentenol, with the chemical formula C5H12O, exists as a variety of structural isomers, each with unique physical and chemical properties.[1] The accurate detection and differentiation of these isomers are crucial in various fields, including the quality control of industrial solvents, the analysis of flavor and fragrance compounds, and the monitoring of chemical reactions in drug development. These application notes provide detailed protocols for the analysis of pentenol isomers using gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

There are eight primary constitutional isomers of pentanol, which can be further categorized as primary, secondary, or tertiary alcohols.[1] The isomers are:

-

1-Pentanol

-

2-Pentanol (B3026449) (chiral)

-

3-Pentanol

-

2-Methyl-1-butanol (chiral)

-

3-Methyl-1-butanol

-

2-Methyl-2-butanol

-

3-Methyl-2-butanol (chiral)

-

2,2-Dimethyl-1-propanol

This document outlines methodologies for both the separation of these constitutional isomers and the chiral separation of enantiomers.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like pentenol isomers.[2] The choice of the stationary phase and temperature programming is critical for achieving optimal separation.

Protocol 1: Separation of Pentenol Constitutional Isomers by GC-FID

This protocol provides a general method for the separation of the eight constitutional isomers of pentenol using a gas chromatograph equipped with a Flame Ionization Detector (FID). A polar capillary column is recommended for good resolution.[3]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and Flame Ionization Detector (FID).

-

Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[3]

-

Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.[3]

-

Injector Temperature: 250 °C.[3]

-

Split Ratio: 50:1.[3]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold: 5 minutes at 150 °C.

-

-

Detector Temperature: 280 °C.[3]

-

Injection Volume: 1 µL.

Sample Preparation:

-

Prepare a mixed standard solution containing all eight pentenol isomers at a concentration of approximately 100 µg/mL each in a suitable solvent such as ethanol (B145695) or isopropanol.

-

For unknown samples, dilute in a suitable solvent to an appropriate concentration (e.g., 1 mg/mL).[3]

Procedure:

-

Inject the standard mixture to determine the retention times of each isomer.

-

Inject the unknown sample.

-

Identify the isomers in the sample by comparing their retention times with those of the standards.

-

Quantify the isomers using a calibration curve prepared from a series of standard solutions.

Quantitative Data:

The following table provides a compilation of Kovats retention indices for several pentenol isomers on different stationary phases, which can aid in isomer identification.

| Isomer | Stationary Phase | Temperature (°C) | Retention Index (I) | Reference |

| 1-Pentanol | OV-101 | 150 | 689 | [4] |

| 1-Pentanol | HP-1 | 60 | 754 | [5] |

| 3-Pentanol | OV-101 | 150 | 669.2 | [4] |

| 3-Methyl-1-pentanol | OV-101 | 80 | 854.4 | [6] |

Experimental Workflow for GC-FID Analysis

Caption: Workflow for the analysis of pentenol isomers by GC-FID.

Protocol 2: Chiral Separation of 2-Pentanol Enantiomers by GC-MS

This protocol is specifically for the separation and quantification of the (R)- and (S)-enantiomers of 2-pentanol using a chiral GC column and a Mass Spectrometer (MS) detector.[7]

Instrumentation and Conditions:

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Agilent 7890B GC-7000D MSD or equivalent.

-

Column: CYCLOSIL-B (30 m × 0.25 mm × 0.25 µm) or an equivalent β-cyclodextrin-based chiral stationary phase.[7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

-

Injector Temperature: 250 °C.[7]

-

Split Ratio: 20:1.[7]

-

Oven Temperature Program:

-

Initial temperature: 40 °C.

-

Ramp 1: 0.5 °C/min to 50 °C.

-

Ramp 2: 6 °C/min to 210 °C, hold for 1 minute.[7]

-

-

MS Parameters:

Sample Preparation (Liquid-Liquid Extraction - LLE):

This procedure is adapted from a method for analyzing Baijiu and may need modification for other sample matrices.[7]

-

To 5 mL of the sample, add 1 mL of an internal standard solution (e.g., 2-octanol (B43104) in ethanol).

-

Add 1 g of NaCl and 2 mL of dichloromethane.

-

Vortex for 1 minute and then centrifuge at 8000 rpm for 5 minutes.

-

Collect the organic layer (bottom layer) and dry it over anhydrous sodium sulfate.

-

The extract is ready for GC-MS analysis.

Quantitative Data for Chiral GC-MS of 2-Pentanol:

| Parameter | (R)-2-Pentanol | (S)-2-Pentanol | Reference |

| Linear Range (mg/L) | 0.05 - 10 | 0.05 - 10 | [7] |

| Correlation Coefficient (R²) | 0.9997 | 0.9991 | [7] |

| LOD (mg/L) | 0.65 | 0.35 | [7] |

| Recovery (%) | 90.69 - 105.28 | 92.02 - 98.97 | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of isomers. 1H and 13C NMR, along with DEPT experiments, can differentiate between the various pentenol isomers based on the chemical shifts and multiplicities of their signals.[9][10]

Protocol 3: 1H and 13C NMR Analysis of Pentenol Isomers

This protocol provides general guidelines for the preparation and analysis of pentenol isomer samples by NMR.[11]

Instrumentation and Conditions:

-

NMR Spectrometer: 400 MHz or higher.

-

NMR Tubes: 5 mm high-precision NMR tubes.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the pentenol isomer is soluble. Deuterated chloroform (B151607) (CDCl3) is a common choice.[11]

-

Sample Concentration:

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

-

Filtration: Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube to remove any particulate matter.[11]

NMR Instrument Parameters (General for a 400 MHz spectrometer):

-

1H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

13C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

DEPT-135: This experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons are absent.

-

DEPT-90: This experiment will only show CH signals.

Experimental Workflow for NMR Analysis

Caption: Workflow for the structural elucidation of pentenol isomers by NMR.

Mass Spectrometry (MS)

When coupled with GC, MS is a powerful tool for both the identification and quantification of pentenol isomers. The fragmentation patterns observed in the mass spectra are characteristic of the isomer's structure.

Fragmentation Patterns:

-

1-Pentanol: The molecular ion peak (m/z 88) is often weak or absent. A prominent peak is often observed at m/z 42 due to a McLafferty rearrangement. Alpha-cleavage leading to a fragment at m/z 31 ([CH2OH]+) is also possible.

-

3-Pentanol: Alpha-cleavage is a dominant fragmentation pathway, leading to a strong peak at m/z 59 ([CH3CH2CH=OH]+). The molecular ion peak at m/z 88 is typically not observed.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Pentanol [webbook.nist.gov]

- 4. 1-Pentanol [webbook.nist.gov]

- 5. 1-Pentanol, 3-methyl- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. azom.com [azom.com]

- 10. benchchem.com [benchchem.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Untapped Potential of Pent-2-en-2-ol in Polymerization: A Frontier in Materials Science

Despite its intriguing molecular structure, a comprehensive review of the scientific literature reveals a notable absence of applications for pent-2-en-2-ol in polymerization reactions. To date, there are no established protocols or documented instances of its use as a monomer or co-monomer in the synthesis of polymers. This lack of data presents a unique opportunity for researchers to explore a new frontier in polymer chemistry. The presence of both a vinyl group and a hydroxyl functionality suggests potential for various polymerization techniques, including free radical, cationic, and condensation polymerization, as well as for post-polymerization modification.

While direct applications of this compound in polymerization are not available, we present here, as a comprehensive alternative, the detailed application notes and protocols for a structurally related and highly versatile monomer: 2-isopropenyl-2-oxazoline (B30960) . The resulting polymer, poly(2-isopropenyl-2-oxazoline) (PIPOx), is a functional polymer with significant potential in biomedical applications, including drug delivery and tissue engineering. This section will provide researchers, scientists, and drug development professionals with the necessary information to explore the synthesis and application of PIPOx.

Application Notes for Poly(2-isopropenyl-2-oxazoline) (PIPOx)

Poly(2-isopropenyl-2-oxazoline) (PIPOx) is a versatile polymer platform renowned for its pendant reactive oxazoline (B21484) groups. These groups can undergo facile, catalyst-free reactions with nucleophiles such as thiols and carboxylic acids, making PIPOx an ideal candidate for post-polymerization functionalization. This reactivity allows for the straightforward conjugation of drugs, targeting ligands, and other bioactive molecules.

Key Applications:

-

Drug Delivery: The pendant oxazoline rings of PIPOx can be readily functionalized with drugs containing carboxylic acid or thiol moieties. This allows for the creation of polymer-drug conjugates with potentially improved pharmacokinetics, targeted delivery, and controlled release profiles.

-

Gene Delivery: Cationic polymers can be synthesized through the post-functionalization of PIPOx, which can then form polyplexes with nucleic acids for gene delivery applications.

-

Tissue Engineering: PIPOx-based hydrogels can be formed through crosslinking reactions involving the oxazoline groups. These hydrogels can serve as scaffolds for tissue regeneration, providing a supportive environment for cell growth and proliferation.

-

Biomaterial Coatings: Surfaces can be coated with PIPOx to introduce reactive handles for the immobilization of biomolecules, creating biocompatible and functional interfaces for medical devices and biosensors.

Quantitative Data Summary

The molecular weight and polydispersity of PIPOx can be controlled through various polymerization techniques. The following table summarizes typical data obtained from the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-isopropenyl-2-oxazoline (IPOx).

| Entry | [IPOx]:[RAFT Agent]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1:0.2 | 4 | 65 | 7,800 | 1.15 |

| 2 | 100:1:0.2 | 8 | 85 | 10,200 | 1.12 |

| 3 | 200:1:0.2 | 8 | 75 | 18,000 | 1.18 |

| 4 | 200:1:0.2 | 16 | 92 | 22,100 | 1.14 |

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is representative and will vary based on specific reaction conditions.